molecular formula C10H7FIN3O B15057927 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one

Cat. No.: B15057927
M. Wt: 331.08 g/mol
InChI Key: FEKMMVZOUFWPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), ethanol

    Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and coupled aryl or alkyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-(3-bromophenyl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-(3-methylphenyl)-5-iodopyrimidin-2(1H)-one

Uniqueness

4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems .

Properties

Molecular Formula

C10H7FIN3O

Molecular Weight

331.08 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H7FIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16)

InChI Key

FEKMMVZOUFWPNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)I

Origin of Product

United States

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